グリコリトコール酸

概要

説明

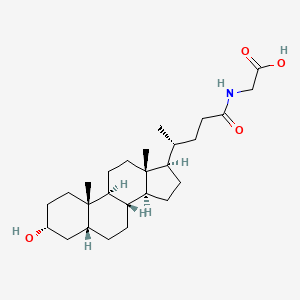

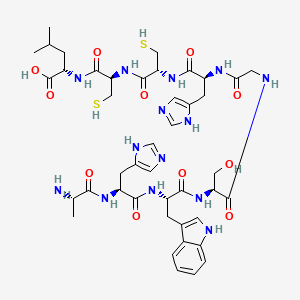

リトコール酸グリシンは、グリコールリトコール酸としても知られており、グリシン抱合型二次胆汁酸です。これは、ヒトの腸内でケノデオキシコール酸の細菌による7α-脱水酸化によって生成される内因性代謝産物です。 この化合物は、潰瘍性大腸炎、非アルコール性脂肪性肝炎、原発性硬化性胆管炎など、さまざまな肝臓および胃腸疾患の診断に重要な役割を果たしています .

2. 製法

合成ルートと反応条件: リトコール酸グリシンは、リトコール酸とグリシンメチルエステルから合成できます。 合成には、リトコール酸とグリシンメチルエステルを結合させ、その後、分取薄層クロマトグラフィーとけん化によって精製する工程が含まれます .

工業生産方法: リトコール酸グリシンに関する具体的な工業生産方法はあまり文書化されていませんが、合成は一般的にラボでの製法に従っており、工業規模に拡大されています。 このプロセスには、高圧液体クロマトグラフィー(HPLC)を用いて、生物学的流体中の抱合胆汁酸を同定し、相対的に定量化する工程が含まれます .

科学的研究の応用

Lithocholylglycine has several scientific research applications:

Chemistry: Used as a standard in the analysis of bile acids.

Biology: Studied for its role in the metabolism of bile acids and its impact on gut microbiota.

Medicine: Utilized in the diagnosis and study of liver and gastrointestinal diseases, such as ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis .

Industry: Employed in the production of diagnostic kits and research reagents.

作用機序

リトコール酸グリシンは、特定の分子標的や経路と相互作用することで効果を発揮します。

6. 類似化合物の比較

リトコール酸グリシンは、グリシン抱合されているため、胆汁酸の中でもユニークです。類似の化合物には以下のようなものがあります。

リトコール酸: グリシン抱合されていない親化合物。

リトコール酸タウリン: リトコール酸のタウリン抱合型。

ケノデオキシコール酸: リトコール酸グリシンの合成における前駆体 .

リトコール酸グリシンは、その特定の診断用途と胆汁酸代謝における役割により、研究および臨床の両方において貴重な化合物となっています。

生化学分析

Biochemical Properties

Glycolithocholic acid interacts with various enzymes, proteins, and other biomolecules. It is the glycine conjugate of lithocholic acid . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions.

Cellular Effects

Glycolithocholic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Glycolithocholic acid has been used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .

Molecular Mechanism

The mechanism of action of Glycolithocholic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Glycolithocholic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

Glycolithocholic acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions: Lithocholylglycine can be synthesized from lithocholic acid and glycine methyl ester. The synthesis involves the conjugation of lithocholic acid with glycine methyl ester, followed by purification through preparative thin-layer chromatography and saponification .

Industrial Production Methods: While specific industrial production methods for lithocholylglycine are not extensively documented, the synthesis generally follows the laboratory preparation methods, scaled up for industrial use. The process involves the use of high-pressure liquid chromatography (HPLC) for the identification and relative quantitation of conjugated bile acids in biological fluids .

化学反応の分析

反応の種類: リトコール酸グリシンは、以下を含むさまざまな化学反応を起こします。

酸化: スルホリトコール酸グリシンへの変換。

還元: ケト基のヒドロキシル基への還元。

一般的な試薬と条件:

酸化: カルボジイミド法を用いた硫酸化。

還元: 触媒的水素化。

主な生成物:

スルホリトコール酸グリシン: 硫酸化によって生成されます。

リトコール酸タウリン: タウリンとの置換によって生成されます

4. 科学研究への応用

リトコール酸グリシンには、いくつかの科学研究への応用があります。

化学: 胆汁酸分析における標準物質として使用されます。

生物学: 胆汁酸代謝における役割と腸内細菌叢への影響について研究されています。

医学: 潰瘍性大腸炎、非アルコール性脂肪性肝炎、原発性硬化性胆管炎など、肝臓および胃腸疾患の診断と研究に使用されています .

類似化合物との比較

Lithocholylglycine is unique among bile acids due to its glycine conjugation. Similar compounds include:

Lithocholic Acid: The parent compound, which is not conjugated with glycine.

Lithocholyltaurine: A taurine-conjugated form of lithocholic acid.

Chenodeoxycholic Acid: A precursor in the synthesis of lithocholylglycine .

Lithocholylglycine stands out due to its specific diagnostic applications and its role in the metabolism of bile acids, making it a valuable compound in both research and clinical settings.

特性

IUPAC Name |

2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSQTYHEGZTYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398978, DTXSID70861983 | |

| Record name | Glycolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Hydroxy-24-oxocholan-24-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79252-50-9 | |

| Record name | Glycolithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of GLCA?

A1: The molecular formula of GLCA is C26H43NO4, and its molecular weight is 433.6 g/mol.

Q2: Is there spectroscopic data available for GLCA?

A2: Yes, spectroscopic data, such as infrared (IR) spectra, has been used to characterize GLCA. Characteristic peaks include those for hydroxyl groups (broad peak around 3350 cm-1) and carbonyl groups (peak around 1600 cm-1). []

Q3: How is GLCA metabolized in the body?

A3: GLCA is further metabolized by bacteria in the intestine. It can be sulfated to form glycolithocholic acid 3-sulfate, which is more water-soluble and readily excreted. [, , , ]

Q4: Does GLCA interact with any receptors?

A4: While GLCA itself might not directly interact strongly with known bile acid receptors, its metabolism can influence the activation of receptors like FXR and TGR5, impacting various physiological processes. [, ]

Q5: What is the role of GLCA in cholestasis?

A5: Studies have shown that sulfated GLCA (SGLC) can induce cholestasis in animal models, particularly when the bile acid pool is depleted. This cholestatic effect may be related to its interaction with calcium in the biliary tree. [, ]

Q6: Does GLCA have any impact on lipid metabolism?

A6: Research suggests that interventions influencing bile acid metabolism, including GLCA, may impact lipid metabolism. For example, milk polar lipid supplementation has been shown to alter the postprandial bile acid composition, including decreasing the relative abundance of GLCA. []

Q7: Is GLCA associated with inflammatory bowel disease (IBD)?

A7: Altered fecal bile acid profiles, including GLCA, have been observed in patients with IBD, particularly ulcerative colitis. These changes correlate with gut microbiota composition and inflammatory responses. [, ]

Q8: What analytical methods are used to study GLCA?

A8: Various analytical techniques are employed to characterize and quantify GLCA, including:* Thin-layer chromatography (TLC): TLC is used to separate GLCA from other bile acids, with various solvent systems and stationary phases available. [, , , ]* High-performance liquid chromatography (HPLC): HPLC coupled with mass spectrometry (MS) provides sensitive and specific quantification of GLCA in biological samples. [, , , ]* Gas-liquid chromatography (GC): GC-MS is another method for quantifying GLCA, particularly after derivatization to enhance volatility. []

Q9: How is the accuracy of these analytical methods ensured?

A9: Analytical method validation is crucial for ensuring accurate and reliable results. Validation parameters include linearity, sensitivity, recovery, matrix effects, precision, and specificity. [, ]

Q10: What is the historical context of GLCA research?

A10: Research on bile acid metabolism, including GLCA, has been ongoing for several decades, driven by their roles in lipid digestion and their implication in liver diseases. Early studies focused on characterizing bile acid profiles using techniques like TLC and GC-MS. With advancements in analytical technologies like HPLC-MS, more detailed analyses of bile acid metabolism, including specific isomers and conjugates like GLCA, have become possible. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)